N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
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Description
“N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI Code for a similar compound is1S/C14H20ClN3S/c1-4-18 (5-2)9-8-16-14-17-13-10 (3)11 (15)6-7-12 (13)19-14/h6-7H,4-5,8-9H2,1-3H3, (H,16,17)
.
Scientific Research Applications
Synthesis and Molecular Structure
- A study by Faty, Youssef, and Youssef (2011) demonstrated the synthesis of novel pyrido[3,2-f][1,4]thiazepines using microwave-assisted methods. These compounds, including derivatives similar to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide, showed improved yields and reduced reaction times compared to traditional methods. The molecular structures of these compounds were confirmed using spectral and chemical methods (Faty, Youssef, & Youssef, 2011).
Anticancer Applications
- Gomha et al. (2017) reported the synthesis of thiazole and 1,3,4-thiadiazole derivatives, which include structures related to the compound . These compounds were found to have potent anticancer activities, particularly against Hepatocellular carcinoma cell lines. The study suggests a structure-activity relationship for these compounds, indicating their potential as pharmacophores in cancer treatment (Gomha et al., 2017).
Enzymatic Activity and Biochemical Research
- Research by Yount and Metzler (1959) involved the use of thiamine analogues, related in structure to this compound, for the decarboxylation of pyruvate. This study contributes to the understanding of enzymatic mechanisms and the role of thiazole derivatives in biochemical processes (Yount & Metzler, 1959).
Antihypertensive Properties
- Abdel-Wahab et al. (2008) synthesized thiosemicarbazides and triazoles based on thiazole scaffolds, similar to the compound . These compounds demonstrated good antihypertensive α-blocking activity, suggesting potential applications in cardiovascular research and therapy (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Antioxidant Activity
- A study by Hossan (2020) on 5-arylazo-2-chloroacetamido thiazole derivatives, related in structure to the compound , revealed their potential as antioxidant agents. The study included molecular docking and in vitro evaluations, highlighting the significance of thiazole derivatives in developing new antioxidant therapies (Hossan, 2020).
Antibacterial Activity
- Song et al. (2017) synthesized 1,3,4-oxadiazole thioether derivatives, structurally related to this compound, and assessed their antibacterial activities. These compounds showed significant inhibitory effects against Xanthomonas oryzae pv. oryzae, indicating their potential in addressing bacterial infections (Song et al., 2017).
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-16-19(24)11-12-20-22(16)26-23(29-20)27(15-18-9-5-6-14-25-18)21(28)13-10-17-7-3-2-4-8-17/h2-9,11-12,14H,10,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTNETYKUJMTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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